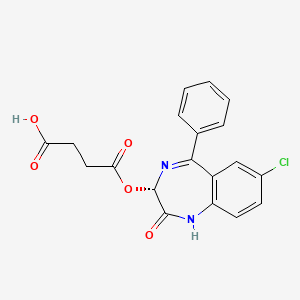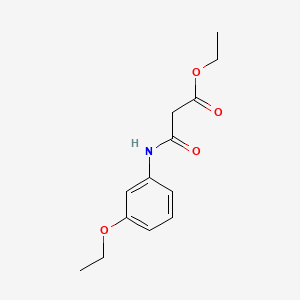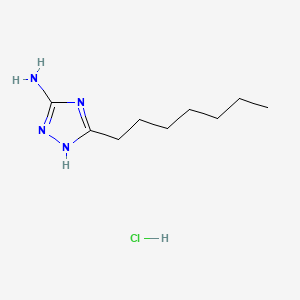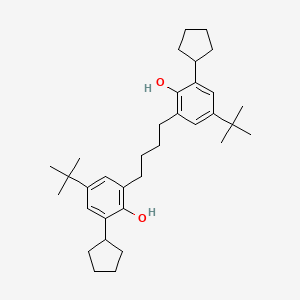
2,2'-Butylidenebis(4-(tert-butyl)-6-cyclopentyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 299-670-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily used to make plastics, such as polyvinyl chloride, more flexible and durable. This compound is part of the European Inventory of Existing Commercial Chemical Substances, which lists chemicals that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The process involves heating the reactants to around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. The final product is purified through vacuum distillation to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: This compound can be oxidized under strong conditions to form phthalic acid derivatives.
Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Bis(2-ethylhexyl) phthalate has numerous applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential health effects, including its role in the development of certain diseases.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
Mechanism of Action
The mechanism by which bis(2-ethylhexyl) phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It is known to act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This compound can bind to hormone receptors, altering the normal signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar properties and applications.
Diisononyl phthalate: Used as a plasticizer with a slightly different chemical structure, providing different physical properties.
Diisodecyl phthalate: Another plasticizer with a longer alkyl chain, offering different flexibility and durability characteristics.
Uniqueness
Bis(2-ethylhexyl) phthalate is unique due to its widespread use and well-studied properties. It is one of the most commonly used plasticizers, making it a benchmark for comparing the performance and safety of other plasticizers.
Properties
CAS No. |
93893-78-8 |
|---|---|
Molecular Formula |
C34H50O2 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
4-tert-butyl-2-[4-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)butyl]-6-cyclopentylphenol |
InChI |
InChI=1S/C34H50O2/c1-33(2,3)27-19-25(31(35)29(21-27)23-13-7-8-14-23)17-11-12-18-26-20-28(34(4,5)6)22-30(32(26)36)24-15-9-10-16-24/h19-24,35-36H,7-18H2,1-6H3 |
InChI Key |
WPXJTJSIQODUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2CCCC2)O)CCCCC3=C(C(=CC(=C3)C(C)(C)C)C4CCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





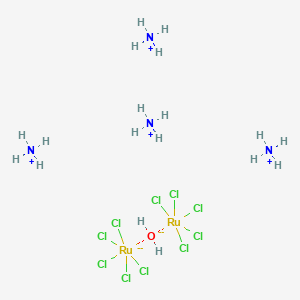
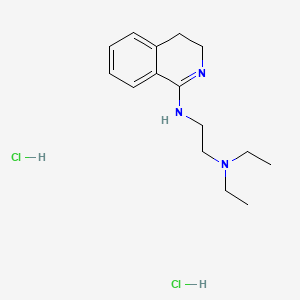
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)


